molecular formula C23H21ClN6O2S B10893326 2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide

2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide

Cat. No.: B10893326
M. Wt: 481.0 g/mol
InChI Key: ICYBYQPORIBAEU-LGJNPRDNSA-N
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Description

2-({4-ALLYL-5-[(4-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a triazole ring, an indole moiety, and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-ALLYL-5-[(4-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving an appropriate hydrazine derivative and an allyl-substituted precursor.

    Attachment of the Chlorophenoxy Group: This step involves the reaction of the triazole intermediate with a chlorophenoxy methylating agent under basic conditions.

    Introduction of the Indole Moiety: The final step involves the condensation of the triazole-chlorophenoxy intermediate with an indole derivative under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-({4-ALLYL-5-[(4-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the indole moiety.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole or indole derivatives.

    Substitution: Substituted chlorophenoxy derivatives.

Scientific Research Applications

2-({4-ALLYL-5-[(4-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent due to its complex structure and functional groups.

    Agricultural Chemistry: Possible use as a herbicide or pesticide, leveraging the chlorophenoxy group.

    Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-({4-ALLYL-5-[(4-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE is likely to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring and indole moiety may facilitate binding to these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-({4-ALLYL-5-[(4-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE
  • **2-({4-ALLYL-5-[(4-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE

Uniqueness

The uniqueness of 2-({4-ALLYL-5-[(4-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE lies in its combination of functional groups and structural motifs, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C23H21ClN6O2S

Molecular Weight

481.0 g/mol

IUPAC Name

2-[[5-[(4-chlorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C23H21ClN6O2S/c1-2-11-30-21(14-32-18-9-7-17(24)8-10-18)27-29-23(30)33-15-22(31)28-26-13-16-12-25-20-6-4-3-5-19(16)20/h2-10,12-13,25H,1,11,14-15H2,(H,28,31)/b26-13+

InChI Key

ICYBYQPORIBAEU-LGJNPRDNSA-N

Isomeric SMILES

C=CCN1C(=NN=C1SCC(=O)N/N=C/C2=CNC3=CC=CC=C32)COC4=CC=C(C=C4)Cl

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NN=CC2=CNC3=CC=CC=C32)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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